molecular formula C26H20N2O4S B2873446 Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 312605-06-4

Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B2873446
CAS RN: 312605-06-4
M. Wt: 456.52
InChI Key: UYWPAZDGHDPKGR-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate, also known as BBAT, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. BBAT belongs to the family of thiazole compounds, which have been extensively studied for their diverse biological activities. In

Scientific Research Applications

Antimicrobial Agent Development

Thiazoles, including derivatives like Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate, have been studied for their potential as antimicrobial agents . They have shown efficacy against multidrug-resistant strains of bacteria, which is a significant concern in modern medicine. The compound’s ability to inhibit bacterial growth makes it a candidate for further research into new antibiotics that can combat resistant pathogens.

Anticancer Research

The structural framework of thiazoles has been associated with anticancer activity . Researchers have been exploring various thiazole derivatives for their potential to act as antitumor agents. Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate could be investigated for its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells.

Anti-Inflammatory and Analgesic Applications

Thiazole compounds have been recognized for their anti-inflammatory and analgesic properties . This makes them valuable in the development of new medications that can alleviate pain and reduce inflammation, potentially leading to treatments for conditions like arthritis or chronic pain syndromes.

Antioxidant Properties

Some thiazole derivatives have demonstrated significant antioxidant activities, which are crucial in protecting cells from oxidative stress . Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate could be explored for its ability to neutralize free radicals and contribute to the prevention of diseases caused by oxidative damage.

properties

IUPAC Name

ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-2-32-25(31)23-21(17-9-5-3-6-10-17)27-26(33-23)28-24(30)20-15-13-19(14-16-20)22(29)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPAZDGHDPKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

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